molecular formula C22H20F2N4O2 B13385533 2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

Cat. No.: B13385533
M. Wt: 410.4 g/mol
InChI Key: MUGXRYIUWFITCP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of lemborexant involves several steps. One method includes the preparation of a mixture by adding ethyl acetate to a concentrated residue containing lemborexant, which is then heated and dissolved under stirring at an external temperature of 60°C. The mixture is subsequently cooled to 45°C or lower by adding n-heptane . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Lemborexant undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lemborexant has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lemborexant is compared with other dual orexin receptor antagonists such as suvorexant and daridorexant. While all these compounds share a similar mechanism of action, lemborexant is unique in its specific binding affinity and pharmacokinetic profile . Other similar compounds include:

    Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.

    Daridorexant: A newer dual orexin receptor antagonist with a similar mechanism of action.

Lemborexant’s unique binding affinity and pharmacokinetic properties make it a valuable addition to the treatment options for insomnia.

Properties

Molecular Formula

C22H20F2N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C22H20F2N4O2/c1-13-19(11-25-14(2)27-13)30-12-22(15-4-3-5-16(23)8-15)9-18(22)21(29)28-20-7-6-17(24)10-26-20/h3-8,10-11,18H,9,12H2,1-2H3,(H,26,28,29)

InChI Key

MUGXRYIUWFITCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1OCC2(CC2C(=O)NC3=NC=C(C=C3)F)C4=CC(=CC=C4)F)C

Origin of Product

United States

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